
6-Methyl-2-pyridinemethanol
概要
説明
6-Methyl-2-pyridinemethanol is a member of methylpyridines . It is also known by other names such as 2-Hydroxymethyl-6-methylpyridine and 6-Hydroxymethyl-2-picoline . It is used as a primary and secondary intermediate .
Molecular Structure Analysis
The molecular formula of 6-Methyl-2-pyridinemethanol is C7H9NO . Its structure includes a pyridine ring with a methyl group attached to the 6th carbon and a methanol group attached to the 2nd carbon .Physical And Chemical Properties Analysis
6-Methyl-2-pyridinemethanol is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It has a molecular weight of 123.15 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.1±25.0 °C at 760 mmHg, and a flash point of 83.9±23.2 °C .科学的研究の応用
Chemical Synthesis
“6-Methyl-2-pyridinemethanol” is often used as a primary and secondary intermediate in chemical synthesis . It plays a crucial role in the production of various complex organic compounds.
DNA Cleavage
Research has shown that “6-Methyl-2-pyridinemethanol” can be used in the efficient hydrolytic cleavage of plasmid DNA by chloro-cobalt (II) complexes . This application is particularly important in genetic engineering and biotechnology.
Solvent Properties
Due to its solubility characteristics, “6-Methyl-2-pyridinemethanol” can be used as a solvent in certain reactions . It is low soluble in water, but highly soluble in ethanol and acetic acid .
Safety And Hazards
特性
IUPAC Name |
(6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBSBMJQUMAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149952 | |
| Record name | 6-Methyl-2-pyridylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-34 deg C; [Alfa Aesar MSDS] | |
| Record name | 6-Methyl-2-pyridinemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20123 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Methyl-2-pyridinemethanol | |
CAS RN |
1122-71-0 | |
| Record name | 6-Methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-pyridylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1122-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2-pyridylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 6-Methyl-2-pyridinemethanol in chemical synthesis?
A1: 6-Methyl-2-pyridinemethanol serves as a versatile building block in organic synthesis. For instance, it acts as a precursor in synthesizing various heterocyclic compounds, particularly those containing a pyridine ring. [] One notable application involves its reaction with chlorides of carbamidophosphoric acids to produce N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, a class of compounds exhibiting moderate antimicrobial activity. []
Q2: Can you elaborate on the role of 6-Methyl-2-pyridinemethanol in coordination chemistry, specifically with manganese?
A2: 6-Methyl-2-pyridinemethanol (HL2) functions as a chelating ligand in manganese coordination chemistry, facilitating the formation of polynuclear manganese complexes. Research shows that HL2 can support the formation of an octanuclear-dicubanoid manganese cluster, [MnII6MnIII2(L2)4(O)2(OAc)10(HOMe/OH2)2]⋅3MeOH⋅MeCN. [] This highlights the potential of 6-Methyl-2-pyridinemethanol in developing multimetallic molecular catalysts, particularly those mimicking the oxygen-evolving complex (OEC) in natural photosystem II. []
Q3: How does 6-Methyl-2-pyridinemethanol behave in Suzuki-Miyaura cross-coupling reactions?
A3: While 6-Methyl-2-pyridinemethanol itself isn't directly involved in Suzuki-Miyaura cross-coupling, its derivative, 3-hydroxy-6-methyl-2-pyridinemethanol, can be converted into the corresponding triflate. [] This triflate has been successfully employed in Suzuki-Miyaura reactions with alkenyl boronates to produce branched 3-alkylpyridine structures. [] This approach offers a valuable synthetic route to complex molecules, including natural products like cananodine and xestamine C. []
Q4: What is the significance of the chromium(VI) oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol?
A4: The oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic solutions provides valuable insights into the reaction kinetics and mechanisms involving chromium intermediates. [] This reaction yields the corresponding aldehyde and acid, both coordinated to chromium(III). [] Studying this oxidation process contributes to understanding electron transfer reactions and the role of chromium in various chemical and biological systems.
Q5: Are there alternative synthetic routes to obtain 6-Methyl-2-pyridinemethanol or its derivatives?
A5: Yes, alternative synthetic strategies exist for 6-Methyl-2-pyridinemethanol and its derivatives. For instance, DL-2-piperidinemethanol can be synthesized from 2-picoline. [] This demonstrates the possibility of employing different starting materials and reaction pathways to access structurally similar compounds with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



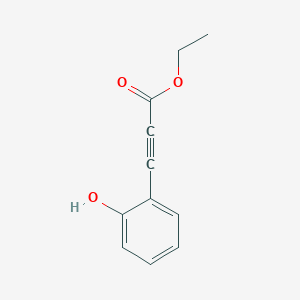
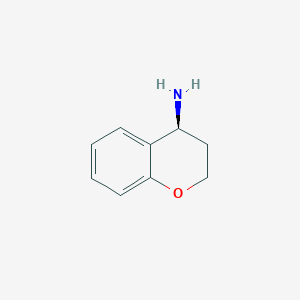
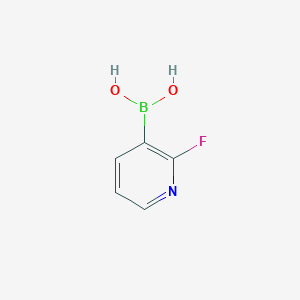

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
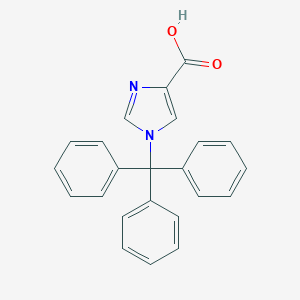
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
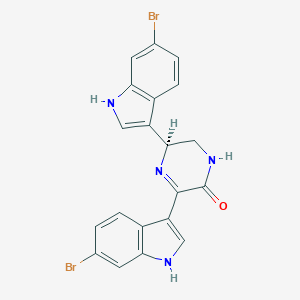
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
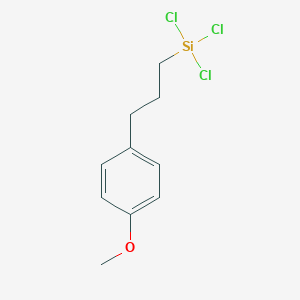

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)